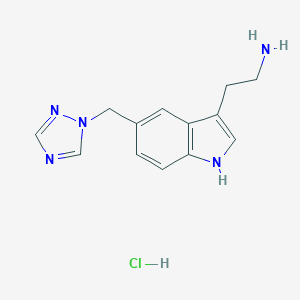

Didemethyl Rizatriptan Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Didemethyl Rizatriptan Hydrochloride is a potent anticancer agent that belongs to the indirubin analog family . It acts as a selective inhibitor of various kinases, including cyclin-dependent kinase (CDK), glycogen synthase kinase-3β (GSK-3β) . Rizatriptan, from which this compound is derived, is a headache medicine that narrows the blood vessels around the brain . It also reduces substances in the body that can trigger headache pain, nausea, sensitivity to light and sound, and other migraine symptoms .

Synthesis Analysis

The synthesis of Rizatriptan, the parent compound of this compound, has been described in patents .Molecular Structure Analysis

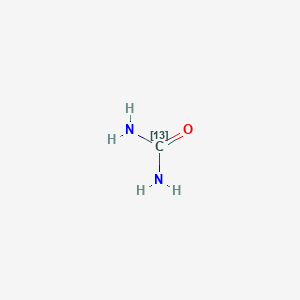

This compound has a molecular formula of C13H16ClN5 and a molecular weight of 277.75300 g/mol . The structure includes an indole ring and a triazole ring, both of which are common structures in many bioactive compounds .Wissenschaftliche Forschungsanwendungen

Entwicklung eines mukoadhäsiven Buccalfilms

Didemethyl Rizatriptan Hydrochloride wurde bei der Entwicklung eines dünnen mukoadhäsiven Buccalfilms verwendet . Dies zielt darauf ab, die therapeutische Wirksamkeit von Rizatriptan bei der Migränebehandlung zu optimieren, die in erster Linie aufgrund der geringen oralen Bioverfügbarkeit und des ausgedehnten First-Pass-Metabolismus begrenzt ist . Die Buccalfilme wurden mit einer konventionellen Lösungsmittelgussmethode unter Verwendung einer Kombination von Polymeren hergestellt . Die Filme zeigten optimale physikalisch-mechanische Eigenschaften, darunter die mukoadhäsive Festigkeit, die die Verweilzeit im Mund verlängern kann .

Verbesserung der Bioverfügbarkeit

Der mukoadhäsive Buccalfilm von this compound hat gezeigt, dass er die Bioverfügbarkeit des Arzneimittels signifikant verbessert . Pharmakokinetische Daten zeigten einen signifikant höheren Rizatriptan-Plasmaspiegel und C max nach Anwendung des Buccalfilms im Vergleich zur oralen Lösung . Die beobachtete AUC 0–12 h bei buccaler Behandlung war doppelt so hoch wie die der Kontrolle, und die beurteilte relative Bioverfügbarkeit betrug 245 % .

Bioäquivalenzstudie

This compound wurde in Bioäquivalenzstudien verwendet . Es wurde eine Studie durchgeführt, um die Bioäquivalenz und Verträglichkeit von zwei verschiedenen oralen Formulierungen von Rizatriptan zu beurteilen . Die 90%igen Konfidenzintervalle der geometrischen Mittelwerte für die Test/Referenz-Verhältnisse für AUC 0-t und C max lagen innerhalb des Bioäquivalenz-Akzeptanzbereichs von 80%–125%

Wirkmechanismus

Target of Action

Didemethyl Rizatriptan Hydrochloride, similar to its parent compound Rizatriptan, is a selective agonist for serotonin (5-HT 1B and 5-HT 1D receptors) in cranial arteries . These receptors play a crucial role in the regulation of mood, appetite, and sleep, and are also involved in the contraction of smooth muscles within the walls of blood vessels.

Mode of Action

This compound interacts with its targets, the 5-HT 1B and 5-HT 1D receptors, causing vasoconstriction . This interaction also reduces sterile inflammation associated with antidromic neuronal transmission, which is correlated with the relief of migraine .

Biochemical Pathways

It is known to act as a selective inhibitor of various kinases, includingcyclin-dependent kinase (CDK), glycogen synthase kinase-3β (GSK-3β), and casein kinase 1 (CK1) . These kinases are involved in a variety of cellular processes, including cell division, metabolism, and protein regulation.

Pharmacokinetics

Rizatriptan, its parent compound, is known to be well-absorbed and undergoes significant first-pass metabolism via monoamine oxidase-a . It is primarily excreted in the urine (82%, 14% as unchanged drug) and feces (12%) . The plasma half-life of Rizatriptan ranges from two to three hours .

Result of Action

The primary result of this compound’s action is the relief of migraine-associated symptoms . It is reported to reach maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, renal function can impact the drug’s clearance, with a greater area under the curve (AUC) observed in patients with impaired renal function . Similarly, plasma concentrations of Rizatriptan were found to be approximately 30% greater in patients with moderate hepatic insufficiency . Gender also plays a role, with AUC being approximately 30% higher and Cmax being 11% higher in women than in men .

Safety and Hazards

Rizatriptan may cause serious side effects. Stop using rizatriptan and call your doctor at once if you have: sudden and severe stomach pain and bloody diarrhea; cold feeling or numbness in your feet and hands; severe headache, blurred vision, pounding in your neck or ears . You should not use rizatriptan if you have uncontrolled high blood pressure, heart problems, a history of heart attack or stroke, or circulation problems that cause a lack of blood supply within the body .

Zukünftige Richtungen

Rizatriptan has been approved by the FDA for children and adolescents of 6–17 years . The triptan-NSAID combination drug for pediatric patients also showed efficacy . Future research may focus on further understanding the pharmacokinetics and pharmacodynamics of Didemethyl Rizatriptan Hydrochloride, as well as exploring its potential applications in other therapeutic areas.

Biochemische Analyse

Cellular Effects

The cellular effects of Didemethyl Rizatriptan Hydrochloride are not well studied. Its parent compound, Rizatriptan, is known to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Rizatriptan, its parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5.ClH/c14-4-3-11-6-16-13-2-1-10(5-12(11)13)7-18-9-15-8-17-18;/h1-2,5-6,8-9,16H,3-4,7,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOZZYWRWWRAAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647334 |

Source

|

| Record name | 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016900-28-9 |

Source

|

| Record name | 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)

![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)